molecular formula C10H12ClNO2 B1333486 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 92932-74-6

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No. B1333486
CAS RN: 92932-74-6
M. Wt: 213.66 g/mol
InChI Key: PMPYPSNDPNMYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinoline, a large group of natural products . It is a solid substance . Tetrahydroisoquinolines (THIQ) are an important class of isoquinoline alkaloids and have diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is C10H11NO2 . The molecular weight is 177.20 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a solid substance . The molecular weight is 177.20 . The storage temperature is room temperature .

Scientific Research Applications

Chemistry and Synthesis

  • Decarboxylation and Derivatives Formation: Decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives leads to the formation of 4-substituted isoquinoline derivatives in various solvents, indicating its potential use in synthetic chemistry (Tachibana, Matsuo, & Yamada, 1968).
  • Preparation of Derivatives: Several derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been prepared and characterized, demonstrating the compound’s versatility in generating structurally diverse derivatives (Jansa, Macháček, & Bertolasi, 2006).

Enantioselective Synthesis

  • Dynamic Kinetic Resolution: Enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in synthesizing modulators of nuclear receptors, is synthesized through Candida antarctica lipase B-catalyzed dynamic kinetic hydrolysis, showcasing its importance in enantioselective synthesis (Forró, Megyesi, Paál, & Fülöp, 2016).

Novel Synthesis Methods

  • Three-Component Reaction Synthesis: The use of isocyanide-based, three-component reactions for synthesizing 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives highlights innovative methods in chemical synthesis (Schuster, Lázár, & Fülöp, 2010).
  • Petasis Reaction and Cyclization Sequence: The Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization is a convenient method for synthesizing tetrahydroisoquinoline-1-carboxylic acids, indicating a streamlined approach for complex molecule synthesis (Chrzanowska, Grajewska, Meissner, Rozwadowska, & Wiatrowska, 2012).

Biological and Medicinal Applications

  • Anticancer Agent Synthesis: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents underlines the compound's significance in medicinal chemistry (Redda, Gangapuram, & Ardley, 2010).
  • Diversity-Oriented Synthesis for Medicinal Chemistry: The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, a core element in various biologically active compounds, demonstrates its broad applicability in developing pharmaceuticals (Kotha, Deodhar, & Khedkar, 2014).

Safety And Hazards

The safety and hazards associated with 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid include acute toxicity (oral and dermal), eye damage, skin corrosion, and specific target organ toxicity . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPYPSNDPNMYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974687
Record name 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride

CAS RN

5926-71-6
Record name 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Reactant of Route 4
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Reactant of Route 5
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Reactant of Route 6
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Citations

For This Compound
7
Citations
I Schuster, A Sztojkov-Ivanov, L Lazar… - Letters in Organic …, 2007 - ingentaconnect.com
The three-component Ugi reactions of 3,4-dihydroisoquinolines, isocyanides and acids furnished 2- acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in moderate to …
Number of citations: 34 www.ingentaconnect.com
S Ju, M Qian, G Xu, L Yang, J Wu - Advanced Synthesis & …, 2019 - Wiley Online Library
Optically pure 1,2,3,4‐tetrahydroisoquinoline carboxylic acids constitute an important class of building blocks for the synthesis of natural products and synthetic pharmaceuticals. …
Number of citations: 9 onlinelibrary.wiley.com
I Schuster, L Lazar, F Fülöp - Synthetic Communications®, 2010 - Taylor & Francis
The three-component reactions of 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate furnished 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in …
Number of citations: 28 www.tandfonline.com
S Ju, M Qian, J Li, G Xu, L Yang, J Wu - Green Chemistry, 2019 - pubs.rsc.org
Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids are important chiral building blocks in the pharmaceutical and fine chemical industries. However, the existing chemo-…
Number of citations: 10 pubs.rsc.org
M Chrzanowska, A Grajewska, Z Meissner… - Tetrahedron, 2012 - Elsevier
A sequence of two reactions: the Petasis reaction, in which an aminoacetaldehyde acetal was used as the amine component, followed by Pomeranz–Fritsch–Bobbitt cyclization, has …
Number of citations: 22 www.sciencedirect.com
D Suh - 1992 - macsphere.mcmaster.ca
The reactions of methyllithium and phenyllithium with the iminium chloride, [(2R,3S)-2,3-dihydroxy-3-(6,7 -dimethoxy-3,4-dihydroisoquinolin-1-yl)]propionate hydrochloride, 34 as a …
Number of citations: 0 macsphere.mcmaster.ca
I Schuster - 2010 - doktori.bibl.u-szeged.hu
The isoquinoline skeleton is a heterocyclic ring system that frequently occurs among both natural and synthetic bioactive molecules. Isoquinoline derivatives are applied for many …
Number of citations: 0 doktori.bibl.u-szeged.hu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.